2-[3-(Benzimidazol-1-yl)piperidin-1-yl]cyclohexan-1-ol
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Overview
Description
2-[3-(Benzimidazol-1-yl)piperidin-1-yl]cyclohexan-1-ol is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound features a benzimidazole moiety linked to a piperidine ring, which is further connected to a cyclohexanol group. The unique structure of this compound allows it to exhibit a variety of biological activities, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzimidazol-1-yl)piperidin-1-yl]cyclohexan-1-ol typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or other aldehydes . The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the cyclohexanol group through a series of alkylation and reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzimidazol-1-yl)piperidin-1-yl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzimidazole moiety to its corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexanol group can yield cyclohexanone derivatives, while substitution reactions on the piperidine ring can produce a variety of substituted piperidines .
Scientific Research Applications
2-[3-(Benzimidazol-1-yl)piperidin-1-yl]cyclohexan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Benzimidazol-1-yl)piperidin-1-yl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity . The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability . Overall, the compound exerts its effects by interfering with key biochemical processes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are known for their pharmacological properties and are used in various therapeutic applications.
Uniqueness
What sets 2-[3-(Benzimidazol-1-yl)piperidin-1-yl]cyclohexan-1-ol apart from other similar compounds is its unique combination of the benzimidazole and piperidine moieties, along with the cyclohexanol group. This unique structure allows it to exhibit a broader range of biological activities and makes it a versatile compound for scientific research.
Properties
IUPAC Name |
2-[3-(benzimidazol-1-yl)piperidin-1-yl]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c22-18-10-4-3-9-17(18)20-11-5-6-14(12-20)21-13-19-15-7-1-2-8-16(15)21/h1-2,7-8,13-14,17-18,22H,3-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRNLNFGTHULGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCCC(C2)N3C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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